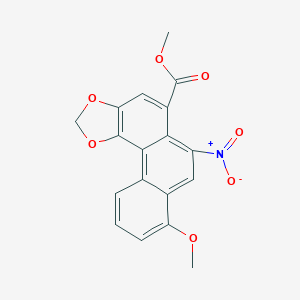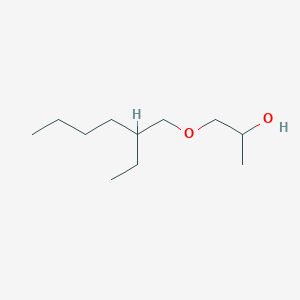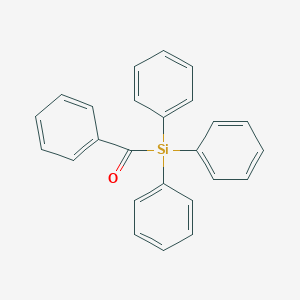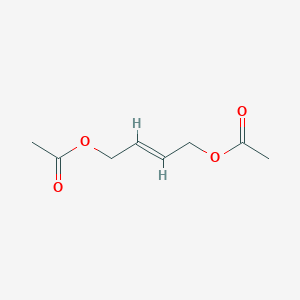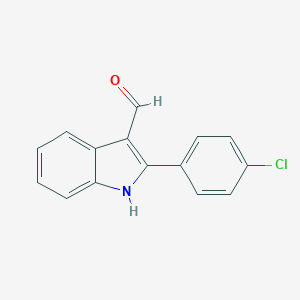
2-(4-氯苯基)-1H-吲哚-3-甲醛
描述
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde and related compounds often involves reactions with other organic molecules to form new heterocyclic compounds. For example, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols can afford triazolo(thiadiazepino)indoles, demonstrating the compound's utility in synthesizing new heterocyclic systems (Vikrishchuk et al., 2019). Another example includes the synthesis of furano[2,3-g]indoles from activated indoles, highlighting the compound's role in forming fused ring structures (Pchalek et al., 2021).
Molecular Structure Analysis
The molecular structure of derivatives of 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde has been established through various methods, including X-ray diffraction. These studies provide valuable insights into the compound's molecular geometry, bond angles, and lengths, which are crucial for understanding its chemical behavior and reactivity (Suzdalev et al., 2011).
Chemical Reactions and Properties
This compound undergoes a range of chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, its reaction with epihalohydrins showcases its reactivity, leading to the formation of new cyclic structures with unique properties. The reaction outcomes depend on the specific conditions and reactants used, highlighting the compound's versatility in organic synthesis (Suzdalev et al., 2011).
科学研究应用
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to the compound you mentioned, has been studied for its antimicrobial and anticancer properties .
- Method : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that some of the synthesized compounds have promising antimicrobial activity. Anticancer screening results indicated that some compounds were found to be the most active ones against the breast cancer cell line .
-
Catalyst for Reactions and Polymerization Agent
- Field : Organic Chemistry
- Application : 2,3-Bis(4-chlorophenyl)-2-butenedinitrile, another compound similar to the one you mentioned, has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions, and as a polymerization agent.
- Method : The compound is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
- Results : The compound has been found to have a wide range of potential applications in scientific research due to its unique properties, including its ability to form polymers and its potential as a catalyst for reactions.
-
Antinociceptive Activity
- Field : Pharmacology
- Application : Certain synthesized compounds have been found to have pronounced antinociceptive activity along with low toxicity .
- Method : The compounds were synthesized and their structures confirmed. They then underwent intramolecular cyclization .
- Results : The synthesized compounds showed pronounced antinociceptive activity along with low toxicity .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : The compound “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” is structurally similar to the compound you mentioned and has been used as an intermediate in the synthesis of various pharmaceuticals .
- Method : The compound is synthesized and its structure is confirmed by physicochemical properties and spectroanalytical data. It is then used as an intermediate in the synthesis of various pharmaceuticals .
- Results : The synthesized compounds have shown promising antimicrobial and anticancer activities .
-
Precursor to Hydroquinone
- Field : Organic Chemistry
- Application : 4-Chlorophenol, another compound similar to the one you mentioned, was once produced on a large scale as a precursor to hydroquinone .
- Method : It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results : The compound has been found to have a wide range of potential applications in scientific research due to its unique properties .
-
Physicochemical Properties Study
- Field : Physical Chemistry
- Application : The compound “2,4-diarylquinoline” and its “2,6-diaryl-tetrahydroquinoline” precursor, which are structurally similar to the compound you mentioned, have been studied for their physicochemical properties .
- Method : The compounds were synthesized and their structures confirmed. They then underwent in silico study for their physicochemical properties .
- Results : The molecules possessed a more pronounced lipophilic character .
-
Antimicrobial and Anticancer Agents
- Field : Pharmacology
- Application : The compound “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” is structurally similar to the compound you mentioned and has been studied for its antimicrobial and anticancer properties .
- Method : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Precursor to Hydroquinone
- Field : Organic Chemistry
- Application : 4-Chlorophenol, another compound similar to the one you mentioned, was once produced on a large scale as a precursor to hydroquinone .
- Method : It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results : The compound has been found to have a wide range of potential applications in scientific research due to its unique properties .
-
Physicochemical Properties Study
- Field : Physical Chemistry
- Application : The compound “2,4-diarylquinoline” and its “2,6-diaryl-tetrahydroquinoline” precursor, which are structurally similar to the compound you mentioned, have been studied for their physicochemical properties .
- Method : The compounds were synthesized and their structures confirmed. They then underwent in silico study for their physicochemical properties .
- Results : The molecules possessed a more pronounced lipophilic character .
安全和危害
The safety and hazards of a compound describe its potential risks to health and the environment. Unfortunately, I couldn’t find specific information on the safety and hazards of “2-(4-chlorophenyl)-1H-indole-3-carbaldehyde”. However, similar compounds can pose risks such as skin and eye irritation, and respiratory toxicity1011.
未来方向
The future directions for research on “2-(4-chlorophenyl)-1H-indole-3-carbaldehyde” could include further studies on its synthesis, properties, and potential applications. Unfortunately, I couldn’t find specific information on the future directions for this compound12.
Please note that this information is based on the limited data available and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a chemistry professional.
属性
IUPAC Name |
2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKDSDZIWRRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383907 | |
| Record name | 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |
CAS RN |
1217-83-0 | |
| Record name | 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



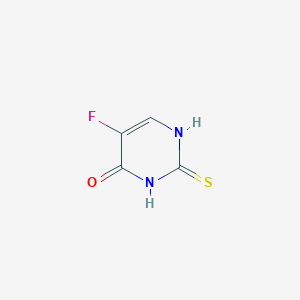
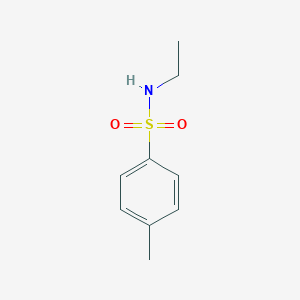
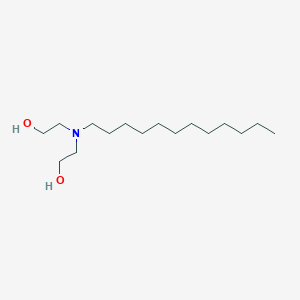
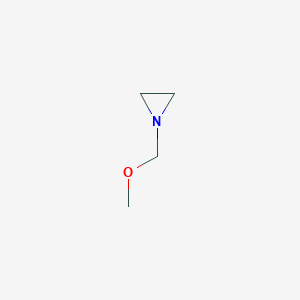
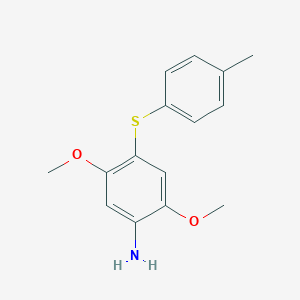
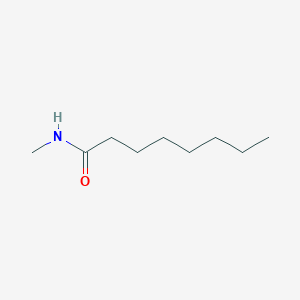
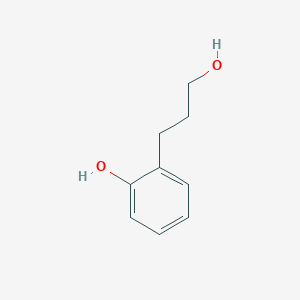
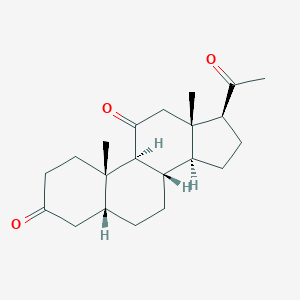
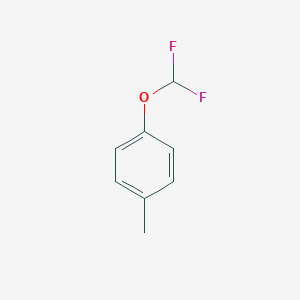
![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
